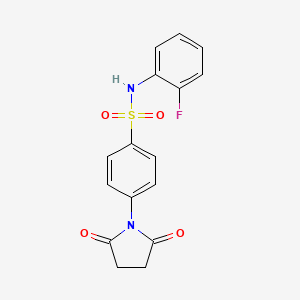![molecular formula C16H19N3O4S B6422985 2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one CAS No. 924859-87-0](/img/structure/B6422985.png)
2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is a novel heterocyclic compound with a variety of potential applications in the field of medicinal chemistry. It is a structural analog of quinazoline, a common structural motif in many pharmaceuticals. This compound has been studied for its potential role in a variety of therapeutic interventions, including the treatment of cancer, inflammation, and other diseases. The aim of
科学研究应用
2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one has been studied for its potential therapeutic applications in a variety of diseases. It has been investigated as a potential anti-cancer agent, with studies showing that it can inhibit the growth of a variety of cancer cell lines. It has also been studied for its potential anti-inflammatory properties, with studies showing that it can reduce inflammation and pain in animal models of inflammation. Additionally, it has been studied for its potential role in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用机制
The mechanism of action of 2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to reduced inflammation and pain, as well as reduced cell proliferation and tumor growth. Additionally, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as reduce cell proliferation and tumor growth. It has also been shown to reduce oxidative stress, scavenging free radicals and preventing cell damage. Additionally, it has been shown to reduce the levels of certain hormones, such as cortisol and adrenaline, which can have a calming effect.
实验室实验的优点和局限性
The advantages of using 2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. Additionally, it is a relatively stable compound, making it suitable for long-term storage. The main limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
The potential applications of 2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one are still being explored. Future studies may focus on exploring its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and neurological disorders. Additionally, further studies may focus on exploring the mechanism of action of this compound and its potential interactions with other drugs. Finally, there may be potential for the development of new synthetic methods for the production of this compound, which could lead to improved yields and lower costs.
合成方法
2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6,7-dimethoxyquinazoline and morpholine in the presence of a base. This reaction can be performed in either an aqueous or organic solvent, such as methanol or acetonitrile. The reaction proceeds by a nucleophilic substitution mechanism, with the morpholine acting as the nucleophile and the 6,7-dimethoxyquinazoline acting as the electrophile. This method is simple and efficient, and can be scaled up for industrial production.
属性
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-13-7-11-12(8-14(13)22-2)17-10-18-16(11)24-9-15(20)19-3-5-23-6-4-19/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZQNWDWQUWTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)SCC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)
![methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422938.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6422951.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-chlorophenyl)ethan-1-one](/img/structure/B6422952.png)
![2-({4-[(carbamoylmethyl)sulfanyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6422958.png)
![ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6422968.png)
![1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422971.png)
![2-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422974.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6422990.png)
![2-{[4-(2H-1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6422993.png)
![tert-butyl 2-cyclobutaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6422995.png)
![tert-butyl 2-(thiophene-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6422996.png)
![tert-butyl 2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423000.png)